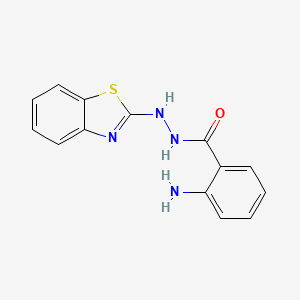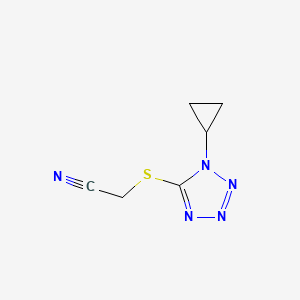
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide group
Méthodes De Préparation
The synthesis of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the trifluoromethyl group can be introduced through radical trifluoromethylation, resulting in the formation of trifluoromethylated derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, electronegativity, and bioavailability . These properties contribute to its ability to interact with biological targets, such as receptors and enzymes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be compared with other similar compounds, such as 4-(trifluoromethyl)benzylamine and 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide . These compounds share the trifluoromethyl group, which imparts similar chemical properties. the presence of different functional groups in each compound leads to variations in their chemical behavior and potential applications. The unique combination of the methoxy, trifluoromethyl, and acetamide groups in this compound distinguishes it from other related compounds.
Propriétés
Formule moléculaire |
C12H14F3NO2 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
2-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Clé InChI |
IEGRUHKWCSEVHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)




